

Quantum Chemical Insights into 4-Fluoro-2-nitrotoluene: A Technical Overview

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Compound of Interest

Compound Name: 4-Fluoro-2-nitrotoluene

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This technical guide delves into the quantum chemical calculations for **4-Fluoro-2-nitrotoluene**, a molecule of interest in various chemical and pharmaceutical research domains. While a comprehensive, dedicated computational study for this specific molecule is not readily available in peer-reviewed literature, this document synthesizes the existing data and provides a detailed procedural framework for such calculations, drawing upon established methodologies for structurally similar compounds.

Molecular Properties of 4-Fluoro-2-nitrotoluene

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed in several Quantitative Structure-Activity Relationship (QSAR) studies to determine key electronic descriptors for **4-Fluoro-2-nitrotoluene**. These descriptors are crucial for understanding the molecule's reactivity and potential biological interactions.

The computational studies consistently utilize the B3LYP functional with a 6-31G(d) basis set for geometry optimization and property calculation.^[1] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

Table 1: Calculated Quantum Chemical Descriptors for **4-Fluoro-2-nitrotoluene**

Descriptor	Value	Method	Reference
LUMO Energy (ϵ LUMO)	-0.086 a.u.	DFT/B3LYP/6-31G(d)	[1]
Electrophilicity Index (ω)	1.897	DFT/B3LYP/6-31G(d)	[1]
Compressibility (β)	0.25	DFT/B3LYP/6-31G(d)	[1]
Electronegativity (χ)	5.547 eV	DFT	[2]
Chemical Hardness (η)	8.856 eV	DFT	[2]

Experimental Protocols: A Representative Methodology

To illustrate a comprehensive quantum chemical analysis, this section outlines a detailed methodology based on a study of the closely related isomers, 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. This protocol is directly applicable to **4-Fluoro-2-nitrotoluene**.

Computational Details

All quantum chemical calculations are performed using the Gaussian 09 software package. The molecular geometry of **4-Fluoro-2-nitrotoluene** is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) and the 6-31G* basis set. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values of the software.

Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis is conducted at the same level of theory (B3LYP/6-31G*). This calculation provides the harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. The calculated frequencies are typically scaled by a factor of 0.963 to correct for anharmonicity and the approximate nature of the theoretical method. The assignment of the vibrational modes is performed using Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) analysis.

Electronic Property Calculations

The optimized molecular geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Representative Data for a Halogenated Nitrotoluene

As a proxy for the detailed structural and vibrational data for **4-Fluoro-2-nitrotoluene**, the following tables present the calculated results for 4-chloro-2-nitrotoluene, obtained at the B3LYP/6-31G* level of theory.

Table 2: Optimized Geometrical Parameters for 4-chloro-2-nitrotoluene (Representative)

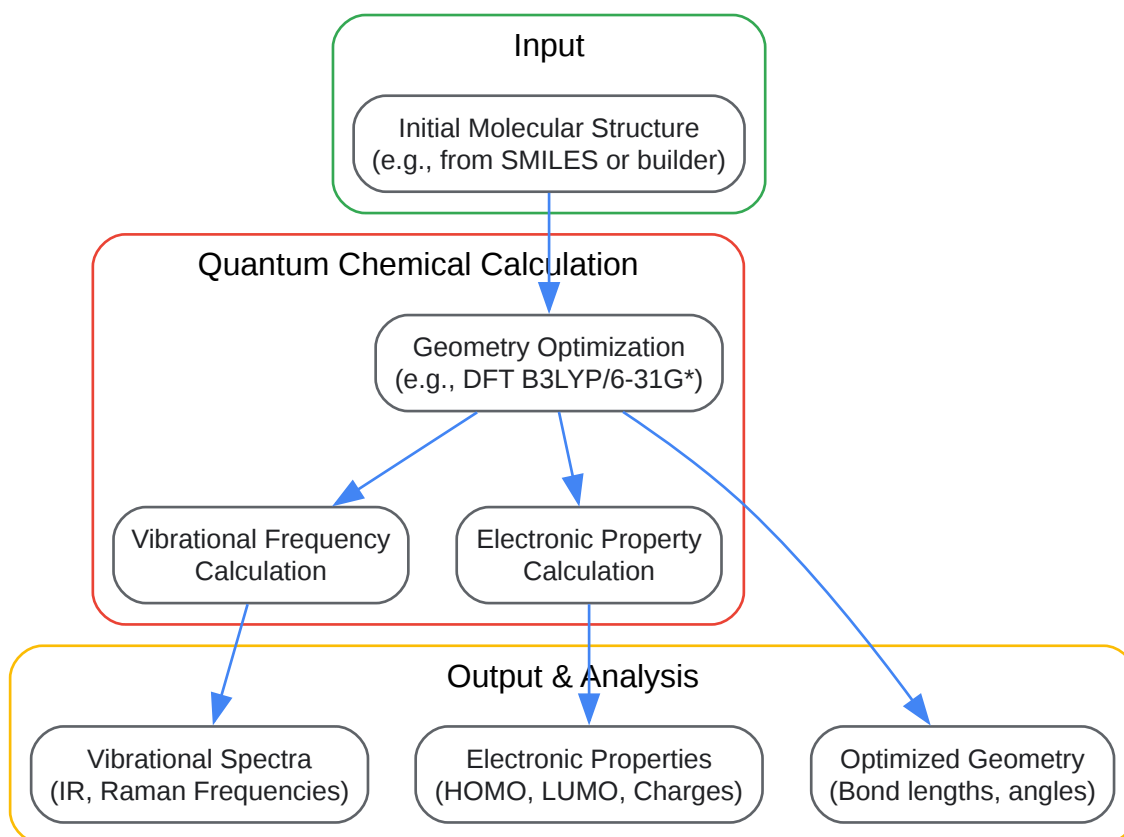
Parameter	Bond Length (Å) / Bond Angle (°)
Bond Lengths	
C1-C2	1.395
C2-C3	1.387
C3-C4	1.391
C4-C5	1.388
C5-C6	1.392
C6-C1	1.396
C1-C7	1.512
C2-N8	1.478
C4-Cl12	1.743
N8-O9	1.221
N8-O10	1.221
Bond Angles	
C6-C1-C2	119.5
C1-C2-C3	121.3
C2-C3-C4	118.9
C3-C4-C5	121.2
C4-C5-C6	119.1
C5-C6-C1	120.0
C2-N8-O9	117.8
C2-N8-O10	117.8
O9-N8-O10	124.4

Table 3: Vibrational Assignments for 4-chloro-2-nitrotoluene (Representative, Selected Modes)

Wavenumber (cm ⁻¹ , Scaled)	IR Intensity	Raman Activity	Assignment (PED %)
3085	12.5	25.8	C-H stretch (98%)
1610	25.3	15.2	C-C stretch (aromatic) (75%)
1525	185.7	30.1	NO ₂ asymmetric stretch (88%)
1350	210.4	18.5	NO ₂ symmetric stretch (85%)
1150	35.1	8.9	C-H in-plane bend (65%)
830	15.8	5.2	C-H out-of-plane bend (70%)
740	85.2	12.6	C-Cl stretch (55%)

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like **4-Fluoro-2-nitrotoluene**.



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Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational understanding of the quantum chemical properties of **4-Fluoro-2-nitrotoluene** based on available data and establishes a comprehensive, representative protocol for a more in-depth computational analysis. These theoretical insights are invaluable for predicting molecular behavior and guiding experimental research in drug development and materials science.

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